molecular formula C24H16F12N4P2 B13652058 1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)

1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)

Cat. No.: B13652058
M. Wt: 650.3 g/mol
InChI Key: JXXJBRNOSVEWRU-UHFFFAOYSA-N
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Description

1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is a compound belonging to the class of bipyridinium salts These compounds are known for their electrochromic properties, which means they can change color when an electric current is applied

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) typically involves the diquaternisation of 4,4’-bipyridine with 4-cyanobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the desired hexafluorophosphate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) undergoes various types of chemical reactions, including:

    Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to form a radical cation or oxidized to form a dication.

    Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of a radical cation, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) involves electron transfer processes. The compound can accept and donate electrons, making it useful in redox reactions. The molecular targets include the nitrogen atoms in the bipyridine ring, which can undergo reversible redox changes. These electron transfer processes are crucial for its applications in electrochromic devices and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is unique due to its specific combination of cyanophenyl groups and hexafluorophosphate counterion, which imparts distinct electrochromic and conductive properties. This makes it particularly suitable for applications in advanced materials and electronic devices.

Properties

Molecular Formula

C24H16F12N4P2

Molecular Weight

650.3 g/mol

IUPAC Name

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dihexafluorophosphate

InChI

InChI=1S/C24H16N4.2F6P/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*1-7(2,3,4,5)6/h1-16H;;/q+2;2*-1

InChI Key

JXXJBRNOSVEWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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